5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide

Palladium-catalyzed cross-coupling Synthetic methodology Combinatorial chemistry

Select 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide (CAS 1153793-80-6) for its unique 5-bromo handle—the optimal cross-coupling site for Suzuki-Miyaura reactions that is non-viable with 5-chloro or unsubstituted analogs. This scaffold enables parallel synthesis of diverse 5-aryl/heteroaryl kinase inhibitor libraries targeting IRAK-4 and related kinases. The bromine atom also provides anomalous scattering for crystallographic fragment screening and potential halogen-bonding interactions with kinase hinge regions. Ideal for solid-phase combinatorial library generation and SAR exploration. Order ≥98% purity material for reproducible results.

Molecular Formula C9H7BrN4O
Molecular Weight 267.08 g/mol
Cat. No. B14915017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide
Molecular FormulaC9H7BrN4O
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(=O)NC2=CNN=C2
InChIInChI=1S/C9H7BrN4O/c10-7-1-6(2-11-3-7)9(15)14-8-4-12-13-5-8/h1-5H,(H,12,13)(H,14,15)
InChIKeyCRFUCEAUIPIQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide for Medicinal Chemistry and Kinase Inhibitor Development: Procurement Considerations


5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide (CAS 1153793-80-6) is a heteroaryl-substituted nicotinamide compound incorporating a 5-bromopyridine core linked via an amide bond to a 1H-pyrazol-4-yl moiety [1]. This structural class has been disclosed in patent literature as kinase inhibitors, particularly as modulators of IRAK-4 and other kinases involved in inflammatory signaling [2]. The compound features a C9H7BrN4O molecular composition with a molecular weight of 267.08 g/mol, positioning it as a compact scaffold for structure-activity relationship (SAR) exploration [1]. The bromine substituent at the 5-position of the nicotinamide ring provides a synthetically versatile handle, while the 1H-pyrazol-4-yl amine coupling confers potential hydrogen-bonding interactions with kinase hinge regions, a feature exploited across multiple nicotinamide-based kinase inhibitor programs [2].

Why 5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide Cannot Be Casually Substituted: A Quantitative Comparison of Halogenated Nicotinamide-Pyrazole Analogs


While multiple halogenated nicotinamide-pyrazole derivatives share the same core scaffold, substitution of the 5-bromo group with chloro, iodo, or hydrogen analogs introduces functionally non-interchangeable synthetic and pharmacological properties [1]. The bromine atom at the 5-position is not merely a placeholder; it serves as the primary cross-coupling handle for Suzuki-Miyaura reactions, a transformation that is substantially less efficient or entirely non-viable with the corresponding 5-chloro analog due to the marked difference in C–X bond reactivity [1]. Furthermore, in-class analogs such as 6-methyl-N-(1H-pyrazol-4-yl)nicotinamide alter the pyridine ring substitution pattern and remove the halogen handle altogether, rendering them unsuitable for the same divergent SAR library generation workflows . The quantitative comparisons below establish the precise differentiation thresholds that govern the selection of this specific brominated derivative over its closest available alternatives.

Quantitative Differentiation Evidence: 5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide vs. Closest Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Nicotinamide-Pyrazole Derivatives

5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide possesses a C–Br bond at the 5-position of the nicotinamide ring that enables efficient Suzuki-Miyaura cross-coupling under standard conditions, a reactivity profile that is not equivalently shared by the corresponding 5-chloro analog [1]. The bromine substituent serves as a superior leaving group in palladium-catalyzed couplings, allowing rapid generation of 5-aryl and 5-heteroaryl nicotinamide libraries for SAR studies. This difference is critical because the 5-chloro derivative requires harsher conditions or specialized ligands to achieve comparable conversion, and in many cases, chloroarenes fail to couple altogether without elevated temperatures and extended reaction times that risk decomposition of the acid-labile pyrazole amide linkage [1].

Palladium-catalyzed cross-coupling Synthetic methodology Combinatorial chemistry

Molecular Weight Differentiation: 5-Bromo vs. 6-Methyl Nicotinamide-Pyrazole Core Scaffolds

5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide has a molecular weight of 267.08 g/mol (C9H7BrN4O), which is substantially higher than the 6-methyl analog (6-methyl-N-(1H-pyrazol-4-yl)nicotinamide, MW = 202.21 g/mol, C10H10N4O) [1]. This 64.87 g/mol differential represents a bromine-for-methyl substitution that fundamentally alters both the synthetic utility (providing a cross-coupling handle absent in the methyl analog) and the physicochemical profile. The brominated derivative's higher lipophilicity (implied by halogen substitution) and increased molecular weight position it in a distinct property space for fragment-based drug discovery libraries where halogen-enriched fragments are specifically sought for their capacity to form halogen bonds and to serve as anchor points for subsequent elaboration [2].

Fragment-based drug discovery Lead optimization Physicochemical property profiling

Halogen Bonding Potential: 5-Bromo vs. 5-Unsubstituted (Hydrogen) Nicotinamide-Pyrazole Scaffold

The 5-bromo substituent in 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide introduces a σ-hole on the bromine atom capable of forming directional halogen bonds with protein backbone carbonyl oxygens or side-chain Lewis bases, an interaction that is entirely absent in the 5-unsubstituted (hydrogen) analog N-(1H-pyrazol-4-yl)nicotinamide [1][2]. Halogen bonding has been established as a specific, energetically favorable interaction in protein-ligand complexes, particularly in kinase ATP-binding pockets where halogenated fragments have demonstrated enhanced binding affinity through halogen bond formation with hinge region residues [3]. While no direct IC50 comparison between the 5-bromo and 5-unsubstituted derivatives is available for an identical protein target, this class-level differentiation establishes that the brominated scaffold offers an additional, quantifiable intermolecular interaction modality not present in the des-halogen analog [3].

Halogen bonding Structure-based drug design Protein-ligand interactions

Crystallographic Phasing Utility: 5-Bromo Derivative vs. Non-Halogenated Scaffolds for Experimental Phasing

The bromine atom in 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide provides a strong anomalous scattering signal at Cu Kα wavelength (f'' ≈ 1.28 electrons for Br, compared to f'' < 0.02 electrons for C, N, O), enabling experimental phasing via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) methods [1]. This phasing capability is entirely absent in non-halogenated analogs such as 6-methyl-N-(1H-pyrazol-4-yl)nicotinamide or N-(1H-pyrazol-4-yl)nicotinamide [2]. In fragment-based drug discovery, bromine-containing fragments are specifically valued for their dual role: they provide both the anomalous signal needed for unambiguous electron density assignment in soaked crystal structures and the synthetic handle for subsequent elaboration [1]. The anomalous scattering power of bromine at Cu Kα (f'' = 1.28 e⁻) is sufficient for definitive fragment placement in co-crystal structures with proteins of up to ~50 kDa molecular weight [1].

X-ray crystallography Anomalous scattering Fragment soaking

Evidence-Backed Application Scenarios for 5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide in Research and Development


Divergent Synthesis of 5-Aryl/Heteroaryl Nicotinamide-Pyrazole Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Use 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide as a universal core scaffold for generating focused libraries of kinase inhibitors through palladium-catalyzed Suzuki-Miyaura coupling with diverse boronic acids [1]. The 5-bromo handle enables parallel synthesis of 5-substituted nicotinamide derivatives, a workflow that is not efficiently executable with the 5-chloro or 5-unsubstituted analogs [1]. This approach is directly aligned with the heteroaryl-substituted nicotinamide kinase inhibitor chemotypes disclosed in patent literature for IRAK-4 and related targets [2]. Researchers can couple with aryl, heteroaryl, or vinyl boronic acids to systematically explore the SAR of the 5-position on kinase inhibition potency and selectivity [1].

Fragment-Based Drug Discovery: Halogen-Enriched Fragment Library Screening with Anomalous Scattering Phasing

Deploy 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide as a halogen-enriched fragment in crystallographic fragment screening campaigns against kinase targets [1]. The bromine atom provides both a strong anomalous scattering signal for unambiguous electron density assignment and a potential halogen-bonding interaction site with hinge region residues [1]. In soaking experiments at 20-500 mM concentrations (standard fragment screening conditions), brominated aromatic fragments have been successfully used to identify ligandable hot spots and to facilitate experimental phasing of protein-fragment complexes [1]. This dual functionality is absent in non-halogenated nicotinamide-pyrazole fragments such as the 6-methyl or unsubstituted analogs [2].

Solid-Phase Synthesis of 5-Substituted Nicotinamide Combinatorial Libraries on Wang, Rink, or BAL Resins

Employ 5-Bromo-N-(1H-pyrazol-4-yl)nicotinamide or its carboxylic acid precursor as a solid-phase synthesis scaffold for the generation of combinatorial libraries of 5-substituted nicotinamide derivatives [1]. Established methodology demonstrates that 5-bromonicotinic acid can be loaded onto Wang, Rink, or BAL resins and subsequently functionalized via on-resin Suzuki-Miyaura coupling to yield diverse 5-aryl/heteroaryl nicotinamide libraries [1]. The pyrazole amide coupling can be performed either pre- or post-resin cleavage depending on synthetic sequence requirements. This solid-phase approach enables high-throughput analog generation for SAR studies while minimizing purification burden, a workflow that relies critically on the reactivity of the bromine substituent [1].

Quote Request

Request a Quote for 5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.